

Application Notes and Protocols: Octadecane as an Internal Standard in Gas Chromatography

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative gas chromatography (GC), the use of an internal standard (IS) is a critical practice for achieving accurate and precise results. An internal standard is a compound of known concentration added to a sample, calibration standards, and quality control samples to correct for variations in injection volume, sample preparation, and instrument response.

Octadecane (n-C18H38), a long-chain aliphatic hydrocarbon, is an excellent and versatile internal standard for the GC analysis of a wide array of organic compounds. Its physicochemical properties, including high chemical inertness, thermal stability, and a distinct retention time, make it a reliable choice for quantitative analysis in diverse matrices.

This document provides detailed application notes and protocols for the utilization of **octadecane** as an internal standard in gas chromatography, tailored for professionals in research, scientific, and drug development fields.

Properties of Octadecane as an Internal Standard

The suitability of **octadecane** as an internal standard is rooted in its distinct chemical and physical properties.



Property	Value		
Molecular Formula	C18H38		
Molecular Weight	254.49 g/mol		
Boiling Point	317 °C		
Melting Point	28-30 °C		
Density	0.777 g/mL at 25 °C[1]		
Solubility	Insoluble in water; soluble in organic solvents such as hexane, chloroform, and toluene.		
Chemical Nature	Non-polar, saturated hydrocarbon. Chemically inert and does not typically react with analytes or derivatizing agents.		

Key Advantages:

- Chemical Inertness: As a saturated alkane, octadecane is highly unreactive, ensuring it
 does not interfere with the analytes of interest or react with derivatization reagents.
- Thermal Stability: Its high boiling point allows for its use in GC methods that employ high temperatures, which are often necessary for the analysis of semi-volatile and non-volatile compounds.
- Chromatographic Behavior: **Octadecane** typically elutes in a region of the chromatogram that is often free from interfering peaks from the sample matrix, particularly when analyzing more volatile compounds.
- Availability: High-purity **octadecane** is readily available from various chemical suppliers.

Application Note 1: Quantification of Fatty Acid Methyl Esters (FAMEs) in Biological Samples

Objective: To provide a protocol for the accurate and precise quantification of fatty acid methyl esters (FAMEs) in biological matrices, such as plasma or tissue homogenates, using



octadecane as an internal standard with GC-MS.

Background: The analysis of fatty acid profiles is crucial in various research areas, including metabolism, nutrition, and disease biomarker discovery. Gas chromatography is the reference method for FAMEs analysis. The use of an internal standard is essential to compensate for losses during the multi-step sample preparation process, which includes extraction and derivatization.

Experimental Protocol:

- Internal Standard Stock Solution Preparation:
 - Accurately weigh approximately 10 mg of octadecane (≥98.5% purity).
 - Dissolve in 10 mL of hexane to obtain a stock solution of 1 mg/mL. Store at 4°C.
- Sample Preparation and Lipid Extraction:
 - To 100 μL of plasma or 50 mg of tissue homogenate in a glass tube with a PTFE-lined cap, add a known amount of the **octadecane** internal standard solution (e.g., 20 μL of a 100 μg/mL working solution).
 - Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
 - Vortex vigorously for 2 minutes.
 - Add 500 μL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes to induce phase separation.
 - Carefully transfer the lower chloroform layer containing the lipids to a new glass tube.
 - Dry the extract under a gentle stream of nitrogen.
- Derivatization to FAMEs:
 - To the dried lipid extract, add 2 mL of 2% methanolic sulfuric acid.
 - Seal the tube and heat at 80°C for 1 hour.



- Allow the tube to cool to room temperature.
- Add 1 mL of hexane and 1 mL of water, and vortex to extract the FAMEs into the hexane layer.
- Transfer the upper hexane layer to a GC vial for analysis.

GC-MS Parameters:

Parameter	Setting		
GC System	Agilent 8890 GC or similar		
Mass Spectrometer	Agilent 5977B MSD or similar		
Column	DB-23 (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent polar column		
Carrier Gas	Helium at a constant flow of 1.2 mL/min		
Injector Temperature	250°C		
Injection Volume	1 μL (Splitless mode)		
Oven Temperature Program	Initial 100°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min		
MSD Transfer Line Temp	280°C		
Ion Source Temperature	230°C		
Quadrupole Temperature	150°C		
Ionization Mode	Electron Ionization (EI) at 70 eV		
Scan Range	m/z 50-550		

Data Presentation:



Analyte (FAME)	Expected Retention Time (min)	Linearity (R²)	Recovery (%)	LOD (μg/mL)
Palmitic acid (C16:0)	~12.5	>0.995	95-105	0.1
Stearic acid (C18:0)	~15.2	>0.995	96-104	0.1
Oleic acid (C18:1n9c)	~15.4	>0.996	94-106	0.1
Linoleic acid (C18:2n6c)	~16.1	>0.997	93-107	0.05
Octadecane (IS)	~14.8	-	-	-

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

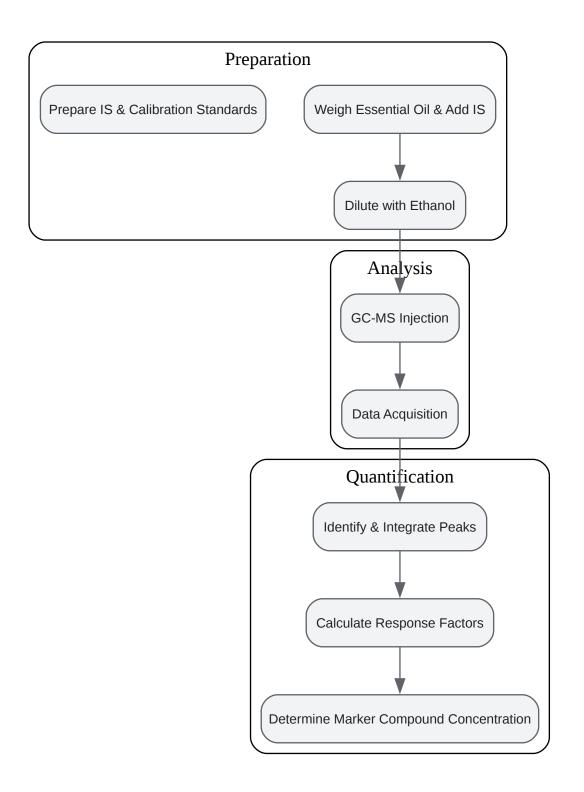
Workflow Diagram:











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References

- 1. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
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